3-(3,5-dimethylbenzenesulfonyl)-6-fluoro-7-[4-(4-fluorophenyl)piperazin-1-yl]-1-methyl-1,4-dihydroquinolin-4-one
Description
Properties
IUPAC Name |
3-(3,5-dimethylphenyl)sulfonyl-6-fluoro-7-[4-(4-fluorophenyl)piperazin-1-yl]-1-methylquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27F2N3O3S/c1-18-12-19(2)14-22(13-18)37(35,36)27-17-31(3)25-16-26(24(30)15-23(25)28(27)34)33-10-8-32(9-11-33)21-6-4-20(29)5-7-21/h4-7,12-17H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGALAHYQIVBRNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)N4CCN(CC4)C5=CC=C(C=C5)F)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27F2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethylbenzenesulfonyl)-6-fluoro-7-[4-(4-fluorophenyl)piperazin-1-yl]-1-methyl-1,4-dihydroquinolin-4-one typically involves multiple steps, including the formation of the quinolinone core, introduction of the sulfonyl group, and attachment of the piperazine ring. Common synthetic routes may include:
Formation of the Quinolinone Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using reagents such as sulfonyl chlorides.
Attachment of the Piperazine Ring: This step may involve nucleophilic substitution reactions where the piperazine ring is attached to the quinolinone core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-dimethylbenzenesulfonyl)-6-fluoro-7-[4-(4-fluorophenyl)piperazin-1-yl]-1-methyl-1,4-dihydroquinolin-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the quinolinone core or the sulfonyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorine atoms or the piperazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.
Medicine: The compound could be explored for its potential therapeutic effects, particularly in the treatment of diseases involving inflammation or oxidative stress.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(3,5-dimethylbenzenesulfonyl)-6-fluoro-7-[4-(4-fluorophenyl)piperazin-1-yl]-1-methyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes or Receptors: The presence of the piperazine ring and fluorine atoms may facilitate binding to specific enzymes or receptors, modulating their activity.
Inhibiting Pathways: The compound may inhibit key pathways involved in disease processes, such as inflammation or cell proliferation.
Inducing Cellular Responses: It may induce cellular responses such as apoptosis or autophagy, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Modifications: Quinolinone Derivatives
The quinolinone scaffold is shared across several compounds in the evidence. Key differences lie in substituents at positions 1, 3, 6, and 7:
- Position 1 : The target compound’s methyl group may confer better metabolic stability compared to the propyl group in the morpholine analog .
- Position 7 : The fluorophenylpiperazine in the target compound likely enhances lipophilicity and CNS penetration compared to morpholine or unsubstituted piperazine .
Piperazine vs. Morpholine Substituents
- Piperazine Derivatives: The 4-(4-fluorophenyl)piperazine in the target compound is analogous to piperazine-linked quinolines in , which exhibit antimalarial activity. Fluorination may reduce cytochrome P450 metabolism, prolonging half-life .
Sulfonyl Group Variations
The 3,5-dimethylbenzenesulfonyl group in the target compound is conserved in its morpholine analog (). Sulfonyl groups are known to enhance protein-binding affinity and stabilize crystal structures (as inferred from SHELX refinement tools in ).
Research Findings and Pharmacological Implications
Structural Insights from Crystallography
The SHELX software suite () is widely used for refining small-molecule structures like the target compound. The sulfonyl and fluorophenyl groups likely contribute to well-defined electron density maps, aiding in accurate structure determination.
Species-Specific Responses
This underscores the need for caution when extrapolating the target compound’s activity across species.
Biological Activity
The compound 3-(3,5-dimethylbenzenesulfonyl)-6-fluoro-7-[4-(4-fluorophenyl)piperazin-1-yl]-1-methyl-1,4-dihydroquinolin-4-one is a novel synthetic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antiviral, anticancer, and other therapeutic potentials.
Chemical Structure
The compound's structure can be broken down as follows:
- Core Structure : Dihydroquinolinone
- Functional Groups :
- Sulfonyl group (3,5-dimethylbenzenesulfonyl)
- Fluoro substituents
- Piperazine moiety
Biological Activity Overview
The biological activities of this compound have been evaluated through various studies focusing on its effects against different cell lines and pathogens.
Antiviral Activity
Recent studies suggest that compounds with similar sulfonamide structures exhibit significant antiviral properties. For instance, sulfonamide derivatives have been shown to inhibit viral replication in various models, including coxsackievirus B . While specific data on the target compound's antiviral efficacy is limited, the structural similarities imply potential activity against viral infections.
Anticancer Activity
The compound has been tested for its cytotoxic effects on several cancer cell lines. Research indicates that related compounds display potent cytotoxicity towards colon cancers and oral squamous cell carcinomas. The IC50 values for these compounds were reported to be below 4 µM, indicating strong efficacy against malignant cells while sparing non-malignant cells .
Table 1: Cytotoxicity Data of Related Compounds
| Compound | Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| Compound A | HCT116 | <1 | High |
| Compound B | HT29 | <1 | High |
| Compound C | Ca9-22 | <4 | Moderate |
The mechanism underlying the anticancer activity appears to involve apoptosis induction through caspase activation and mitochondrial membrane potential disruption. Studies have demonstrated that these compounds can increase reactive oxygen species (ROS) levels, leading to cell death in cancerous cells .
Case Studies
A notable case study investigated the effects of similar quinoline derivatives on human cancer cell lines. The study found that these compounds not only inhibited cell proliferation but also induced significant apoptotic pathways. The results indicated a correlation between structural modifications and enhanced biological activity, suggesting that further optimization could yield even more potent derivatives.
Q & A
Q. What are the critical steps and optimization strategies for synthesizing this compound?
The synthesis involves multi-step organic reactions, including sulfonylation, fluorination, and piperazine coupling. Key considerations include:
- Reagent selection : Fluorinated aromatic compounds (e.g., 4-fluorophenylpiperazine) and sulfonyl chlorides are essential for introducing functional groups .
- Reaction conditions : Temperature (e.g., 60–80°C for sulfonylation), solvent polarity, and pH must be optimized to minimize side reactions and maximize yield .
- Purification : Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel with ethyl acetate/hexane gradients) is critical for isolating high-purity products .
Q. How can the molecular structure and conformation be validated experimentally?
- X-ray crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve the 3D structure, particularly the dihydroquinolin-4-one core and sulfonyl-piperazine orientation .
- Spectroscopy :
- NMR : and NMR confirm fluorine substitution and piperazine coupling .
- HRMS : Validates molecular weight and fragmentation patterns .
Q. What methods are recommended for analyzing the compound’s solubility and stability?
- Solubility : Test in DMSO, ethanol, and aqueous buffers (pH 1–10) using UV-Vis spectroscopy to determine shifts .
- Stability : Conduct accelerated degradation studies under heat (40–60°C) and light exposure, monitoring purity via HPLC .
Advanced Research Questions
Q. How can computational modeling predict the compound’s bioactivity and binding mechanisms?
- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions, particularly around the sulfonyl and fluorophenyl groups .
- Molecular docking : Simulate interactions with targets like DNA gyrase (common for fluoroquinolones) using AutoDock Vina. Focus on hydrogen bonding with the ketone oxygen and piperazine nitrogen .
Q. What strategies resolve contradictions in biological activity data across studies?
- Dose-response validation : Replicate assays (e.g., MIC tests for antimicrobial activity) with standardized cell lines (e.g., S. aureus ATCC 25923) and controls .
- Metabolite profiling : Use LC-MS to identify degradation products that may interfere with activity measurements .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
- Substituent modulation : Replace the 3,5-dimethylbenzenesulfonyl group with bulkier aryl sulfonates to assess steric effects on target binding .
- Piperazine modifications : Introduce electron-withdrawing groups (e.g., -CF) to the 4-fluorophenyl moiety and evaluate changes in pharmacokinetics .
Q. What experimental designs improve reproducibility in enantioselective synthesis?
- Chiral chromatography : Use amylose-based columns to separate enantiomers and assign configurations via circular dichroism (CD) .
- Catalyst screening : Test chiral ligands (e.g., BINAP) in asymmetric hydrogenation steps to enhance enantiomeric excess (ee) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
